

Reducing spray drift and off-target effects of Carfentrazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carfentrazone

Cat. No.: B104449

[Get Quote](#)

Technical Support Center: Carfentrazone Application

This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize spray drift and off-target effects of **Carfentrazone**-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is **Carfentrazone**-ethyl and how does it work?

Carfentrazone-ethyl is a fast-acting contact herbicide belonging to the Aryl triazolinone chemical family (Group 14 in the U.S., Group G internationally).[1][2][3] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme within a plant's chlorophyll biosynthetic pathway.[4] This inhibition leads to rapid membrane disruption, causing browning (necrosis) of plant tissue, often within hours on a sunny day.[3][5] Because it is a contact herbicide, it has limited movement (translocation) within the plant, so thorough spray coverage is essential for efficacy.[3][6][7]

Q2: What is spray drift and why is it a primary concern with **Carfentrazone**?

Spray drift is the physical movement of a pesticide through the air from the application site to any unintended location.[8] There are two main types:

- Particle Drift: The movement of small spray droplets away from the target area during application. This is the most common form of drift and is influenced by weather and equipment setup.[8][9]
- Vapor Drift: The movement of a pesticide as a gas or vapor after the spray has been deposited on the target. This occurs when a product volatilizes, or turns from a liquid to a gas.[8][9]

Drift is a concern because **Carfentrazone** is a highly active herbicide. Off-target movement can cause significant injury to susceptible non-target crops, such as strawberries or soybeans, and other sensitive vegetation.[4][6][10]

Q3: What are the primary factors that contribute to off-target spray drift?

Four main factors govern the potential for spray drift:

- Droplet Size: Smaller droplets are more susceptible to wind and can travel long distances. [11][12] Droplet size is primarily determined by nozzle selection and spray pressure.[13]
- Wind: Wind speed and direction are critical. Higher wind speeds dramatically increase the distance droplets can travel.[12] Applications should not occur when wind speeds exceed 10 mph.[8][9]
- Boom Height: The higher the spray boom, the more time droplets have to be influenced by wind before reaching the target.[12][14] Doubling the boom height from 18 to 36 inches can increase drift by 350% at 90 feet downwind.[12]
- Atmospheric Conditions: Temperature and humidity affect droplet evaporation.[15] Hot, dry conditions can cause droplets to shrink, making them more drift-prone.[13] Temperature inversions—where cool air is trapped near the ground by a layer of warm air—can suspend small droplets and allow them to travel for miles.[9][14]

Q4: What are the typical symptoms of **Carfentrazone** injury on non-target plants?

Carfentrazone drift injury appears as speckling, spotting, or browning (necrosis) on the leaves, stems, and other tissues that were directly contacted by spray droplets.[5][6][16] Because it is a contact herbicide with minimal translocation, new leaves that emerge after the drift event are

often unaffected, assuming the injury was not severe enough to kill the plant.[6][16] Symptoms can appear very quickly, sometimes within a few hours of exposure under warm, sunny conditions.[5]

Troubleshooting and Mitigation Guides

This section addresses specific issues related to minimizing **Carfentrazone** drift.

Q5: How do I select the proper equipment and settings to minimize drift?

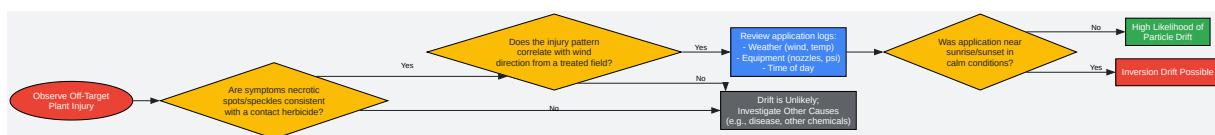
Your equipment setup is the most controllable factor in drift management.

- **Nozzle Selection:** Choose nozzles specifically designed to reduce drift. Air-induction (AI) or other venturi-style nozzles produce larger, air-filled droplets that are less prone to drift compared to standard flat-fan nozzles.[11][13][14] An air induction flat fan nozzle can reduce the most drift-prone droplets by 80% or more compared to a standard nozzle.[11] Always check the herbicide label, as some tank mixes may specify certain nozzle types or spray qualities (e.g., "Coarse") to ensure both efficacy and drift reduction.[17]
- **Operating Pressure:** Use the lowest pressure within the nozzle's recommended operating range that still provides a uniform spray pattern.[13][18] Higher pressures create a greater proportion of fine, driftable droplets.[11] However, be aware that some low-drift nozzles are designed to be operated at higher pressures to function correctly.[18][19]
- **Boom Height:** Keep the boom as low as possible while maintaining the proper spray pattern overlap.[14][18] Using a 110-degree nozzle allows for a lower boom height compared to an 80-degree nozzle.[19] For a boom with 20-inch nozzle spacing, a height of 24 inches or less above the target is generally recommended.[18]
- **Sprayer Speed:** Reduce ground speed to 10 mph or less.[18] High speeds can create turbulence and cause the boom to bounce, leading to uneven application and increased drift. [18]

Q6: What are the ideal environmental conditions for applying **Carfentrazone**?

- **Wind Speed:** The ideal wind speed is between 3 and 10 mph.[8][18] Do not spray in calm conditions (less than 3 mph) as this may indicate a temperature inversion, where drift

potential is highest.[8][9] Never spray when winds exceed 10 mph.[9]


- Wind Direction: Spray when the wind is blowing away from any nearby sensitive areas, such as susceptible crops, gardens, or bodies of water.[15]
- Temperature and Humidity: Avoid applications during hot and dry conditions.[13] High temperatures and low humidity increase the rate of droplet evaporation, making droplets smaller and more likely to drift.[13][15]
- Rainfastness: **Carfentrazone** is typically rainfast within one hour, but this period may be longer for certain tank-mix partners.[1][4]

Q7: How can spray adjuvants be used to manage drift?

Drift reduction adjuvants, also known as deposition aids, can be added to the spray tank to reduce the number of fine droplets.[8][20] These products, often containing organic polymers or oils, work by increasing the viscosity of the spray solution, which results in a coarser droplet spectrum.[20][21] While helpful, adjuvants should be considered a supplement to, not a replacement for, other drift management practices like proper nozzle selection and spraying in appropriate weather conditions.[8]

Q8: I've observed potential off-target injury. What is the diagnostic process?

If you suspect off-target injury has occurred, a systematic investigation is crucial. Use a workflow to determine the likely cause.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for diagnosing off-target injury.

Quantitative Data on Drift Reduction

The following tables summarize key data for mitigating spray drift.

Table 1: Effect of Nozzle Technology on Driftable Droplets (<150 microns)

Nozzle Type	Technology	Reduction in Drift-Prone Droplets (Compared to Standard Flat Fan)
Extended-Range Flat Fan	Standard Hydraulic	Baseline
Pre-Orifice Flat Fan	Reduces internal pressure	50% or more [11]

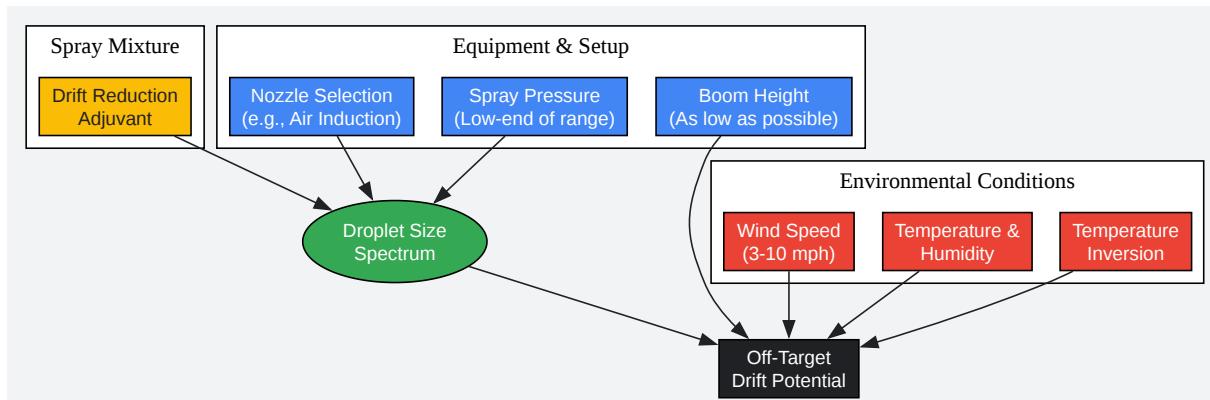
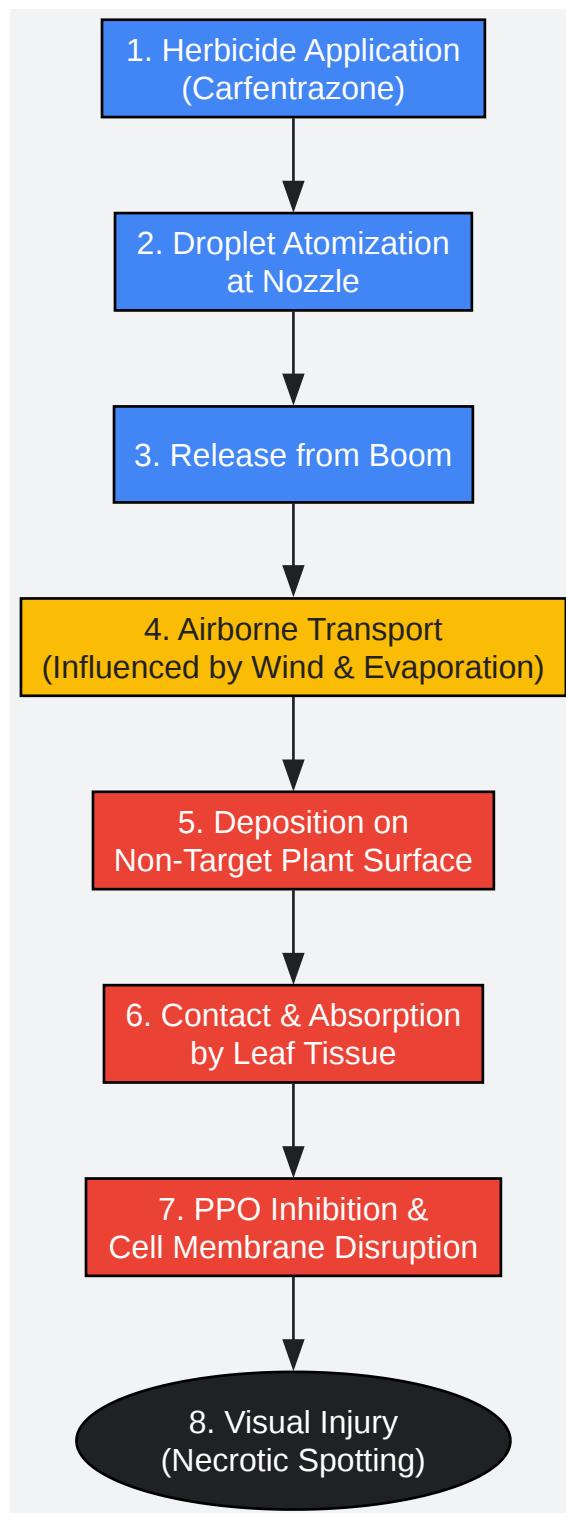

| Air Induction Flat Fan | Uses a venturi to mix air with spray | 80% or more[\[11\]](#) |

Table 2: Impact of Key Application Variables on Drift Potential

Variable	Change	Impact on Drift Potential	Reference
Wind Speed	Doubling (e.g., 5 to 10 mph)	700% increase at 90 ft downwind	[12]
Boom Height	Doubling (e.g., 18 to 36 inches)	350% increase at 90 ft downwind	[12]
Droplet Size	Coarse to Very Coarse	Significantly reduces drift	[11] [13] [14]


| Pressure | Increasing | Increases percentage of fine droplets |[\[13\]](#)[\[18\]](#) |

Visualized Workflows and Relationships

[Click to download full resolution via product page](#)

Caption: Key factors influencing herbicide spray drift.

[Click to download full resolution via product page](#)

Caption: Pathway from application to off-target effects.

Experimental Protocols

Protocol: Field Measurement of Off-Target Spray Drift

This section provides a generalized methodology for quantifying spray drift in a field setting, based on common research practices.[\[22\]](#)

1. Objective: To quantify the downwind deposition of **Carfentrazone**-ethyl under specific application and environmental conditions.

2. Experimental Design:

- Site Selection: Choose a large, flat, open area with a uniform surface (e.g., mown grass or bare soil) and no obstructions that could interfere with airflow.
- Application Area: Define a precise spray application area (e.g., 50 meters wide by 20 meters long).
- Sampling Lines: Establish sampling lines perpendicular to the direction of sprayer travel at multiple downwind distances (e.g., 1.5m, 10m, 20m, 40m).[\[22\]](#) Place a control/background sampling line upwind of the application area.[\[22\]](#)

3. Materials and Equipment:

- Sprayer: A research-grade field sprayer with a boom equipped with the nozzles, pressure gauges, and speed controls to be tested.
- Drift Samplers: Use passive collectors to capture airborne droplets. Common collectors include water-sensitive paper, mylar cards, or horizontal polyethylene strips.[\[21\]](#)
- Meteorological Station: An on-site weather station to record wind speed and direction, temperature, and relative humidity at boom height.
- Tracer: A fluorescent dye or the active ingredient itself can be used as a tracer for quantification. If not using the active ingredient, the tracer must be mixed into the spray solution.

4. Methodology:

- Sprayer Calibration: Calibrate the sprayer to ensure the target application rate, pressure, and speed are accurate.
- Sample Placement: Place drift collectors at specified intervals along each downwind sampling line.
- Application: Conduct the spray application, driving the sprayer through the designated area. The operator must maintain a constant speed and boom height. Record all meteorological data throughout the application period.
- Sample Collection: Immediately after the spray cloud has dissipated, carefully collect all samplers and place them in labeled, sealed containers to prevent contamination.
- Verification: Place collectors within the direct application area to verify the actual spray rate.
[\[22\]](#)

5. Analysis:

- Elution: If using a chemical tracer, wash (elute) the collectors with a known volume of an appropriate solvent (e.g., methanol or acetone) to extract the tracer.
- Quantification: Analyze the solvent using analytical instrumentation. For fluorescent dyes, use a fluorometer. For **Carfentrazone**-ethyl, use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- Data Expression: Calculate the amount of tracer deposited per unit area for each collector. Express results as a percentage of the in-swath application rate to normalize the data across different trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4farmers.com.au [4farmers.com.au]
- 2. titanag.com.au [titanag.com.au]
- 3. vikingcropproduction.com [vikingcropproduction.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 6. Herbicide injury: Carfentrazone ethyl, flumioxazin, oxyfluorfen, terbacil | Berry Diagnostic Tool [blogs.cornell.edu]
- 7. Carfentrazone Injury | Soybean Diagnostic Key | NC State [diagnosis.ces.ncsu.edu]
- 8. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 9. 5 Things to Know to Avoid Herbicide Drift | CropWatch | Nebraska [cropwatch.unl.edu]
- 10. no-tillfarmer.com [no-tillfarmer.com]
- 11. Spray Application Technology: Selecting Spray Nozzles with Drift-Reducing Technology | NDSU Agriculture [ndsu.edu]
- 12. farmprogress.com [farmprogress.com]
- 13. corn-states.com [corn-states.com]
- 14. Avoiding herbicide drift [extension.umn.edu]
- 15. Minimize effects of volatility & spray drift when applying herbicides | Corteva Agriscience™ [corteva.com]
- 16. extension.sdbstate.edu [extension.sdbstate.edu]
- 17. 4farmers.com.au [4farmers.com.au]
- 18. 10 Ways to Reduce Spray Drift - ProAg [proag.com]
- 19. nsfa-fane.ca [nsfa-fane.ca]
- 20. precisionlab.com [precisionlab.com]
- 21. researchgate.net [researchgate.net]
- 22. A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reducing spray drift and off-target effects of Carfentrazone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104449#reducing-spray-drift-and-off-target-effects-of-carfentrazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com